3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione
Description
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Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylbenzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-14-19(20-21(28)15-6-2-3-7-16(15)22(29)23(20)31-14)24(30)27-12-10-26(11-13-27)18-9-5-4-8-17(18)25/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXHDZUKQSAUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione is a derivative of naphthoquinone structures, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.37 g/mol. The presence of the piperazine moiety and the naphthoquinone structure contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that derivatives of naphthoquinones exhibit a range of biological activities including:
- Antitumor Activity : Compounds similar to naphtho[2,3-b]furan-4,9-dione have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .
- Antiviral Properties : Naphthoquinone derivatives have demonstrated antiviral activity against viruses such as the Japanese encephalitis virus. This is attributed to their ability to inhibit viral replication and interfere with viral entry into host cells .
- Neuropharmacological Effects : The piperazine component suggests potential interactions with central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. This interaction can lead to anxiolytic and antidepressant effects, making it a candidate for further CNS-related studies .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Naphthoquinones can act as enzyme inhibitors by forming covalent bonds with nucleophilic amino acids in active sites.
- Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), leading to oxidative stress in target cells, which is a mechanism often exploited in cancer therapy.
- Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors in the CNS, influencing neurotransmission and potentially alleviating symptoms associated with mood disorders .
Case Studies and Research Findings
Several studies have documented the biological activities of naphthoquinone derivatives:
- A study published in Pharmaceutical Research highlighted that naphtho[2,3-b]furan-4,9-diones exhibit potent cytotoxicity against KB cells (human cervical cancer cell line) with IC50 values in the low micromolar range .
- Another investigation focused on the antiviral properties against the Japanese encephalitis virus showed that these compounds could reduce viral load significantly in vitro .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2-methylnaphtho[2,3-b]furan-4,9-dione?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Core naphthofuran-dione construction : Use Vilsmeier-Haack formylation followed by cyclization under acidic conditions (e.g., POCl₃ in DMF at 0–90°C) to form the naphtho[2,3-b]furan-4,9-dione scaffold .
- Piperazine coupling : React 4-(2-fluorophenyl)piperazine with the carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM) .
- Yield optimization : Control reaction stoichiometry (1:1.2 molar ratio for acyl chloride intermediates) and monitor via TLC or HPLC .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR : Identify key signals (e.g., naphthofuran-dione carbonyls at δ ~180–190 ppm; piperazine N–CH₂ at δ ~3.5–4.0 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C–F bonds (1100–1200 cm⁻¹) .
- Elemental analysis : Match calculated vs. observed C, H, N, and F percentages (±0.3%) .
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer : Prioritize:
- Enzyme inhibition assays : Test against kinases (e.g., Pfmrk) or proteases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility profiling : Measure in PBS/DMSO mixtures (critical for in vitro assays) .
Q. How is purity validated for research-grade batches?
- Methodological Answer :
- HPLC : Use C18 columns (e.g., Chromolith®) with UV detection at 254 nm; target ≥98% purity .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and rule out side products .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DCM) .
- First aid : Immediate ethanol wash for skin contact; consult poison control for ingestion .
Advanced Research Questions
Q. How can flow chemistry improve synthesis scalability and reproducibility?
- Methodological Answer :
- Continuous-flow reactors : Optimize residence time (e.g., 30–60 min) and temperature (50–80°C) for piperazine coupling steps to reduce byproducts .
- DoE (Design of Experiments) : Use response surface methodology to balance reaction variables (e.g., reagent concentration, flow rate) .
Q. What crystallographic techniques resolve structural ambiguities in derivatives?
- Methodological Answer :
- X-ray diffraction : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and analyze for bond angles/piperazine conformation .
- Density functional theory (DFT) : Compare experimental vs. computed structures to validate stereoelectronic effects .
Q. How to design SAR studies targeting the fluorophenyl-piperazine moiety?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups at the phenyl ring .
- Bioisosteric replacement : Replace fluorine with chlorine or methyl groups to assess halogen bonding contributions .
Q. What mechanistic studies elucidate its mode of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
- Docking simulations : Use AutoDock Vina with protein databases (e.g., PDB ID 3ERT for kinases) to predict binding poses .
Q. How to address contradictions in bioactivity data across cell lines?
- Methodological Answer :
- Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays) .
- Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific effects .
Q. What strategies enhance metabolic stability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
